(3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine
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Overview
Description
(3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine is a complex organic compound featuring a pyrazole ring substituted with a fluorophenyl group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The azepane ring is then constructed, and the final step involves the methylation of the nitrogen atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, (3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study the effects of fluorophenyl and pyrazole groups on biological systems. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act on specific molecular targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-fluorophenyl)-N-(3-methoxyphenyl)-N-methyl-thiophene-2-carboxamide
- Trifluoromethyl phenyl sulfone
Uniqueness
Compared to similar compounds, (3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine is unique due to its combination of a fluorophenyl group and a pyrazole ring. This structure provides distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4/c1-22(2)17-8-3-4-9-23(13-17)12-15-11-20-21-18(15)14-6-5-7-16(19)10-14/h5-7,10-11,17H,3-4,8-9,12-13H2,1-2H3,(H,20,21)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRONUSHKZCKFX-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCN(C1)CC2=C(NN=C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCCN(C1)CC2=C(NN=C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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